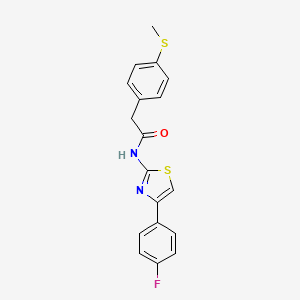

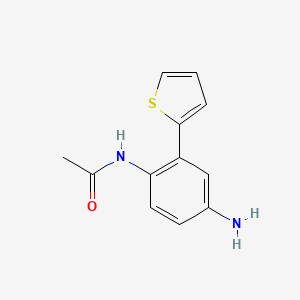

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

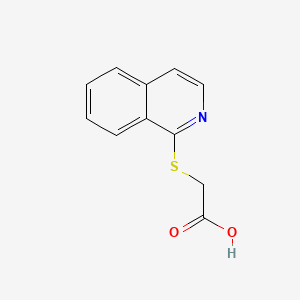

The compound "N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide" is a thiazole derivative, a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. They are of significant interest in medicinal chemistry due to their pharmacological properties, including anticancer, antimicrobial, and kinase inhibitory activities .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of related thiazole compounds has been reported through the reaction of cyanoacetamide derivatives with various reagents to yield polysubstituted thiophenes, thiole derivatives, and phenylmethylidene derivatives . Another method involves the reaction of chloroacetamide with mercapto derivatives to produce substituted thioacetamides . These methods highlight the versatility of thiazole chemistry and the potential pathways that could be employed to synthesize the compound .

Molecular Structure Analysis

Thiazole derivatives often exhibit interesting structural characteristics, as evidenced by the use of techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction to characterize these molecules . For example, a related thiazole compound was found to crystallize in the monoclinic space group with specific unit cell dimensions, and its molecular interactions were studied using Hirshfeld surface analysis . Such detailed structural analysis is crucial for understanding the properties and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, reflecting their reactivity. The reactivity of these compounds can lead to the formation of diverse derivatives, including pyrazole, thiadiazole, and thiophene derivatives, as demonstrated in the literature . The ability to undergo multiple reactions makes thiazole derivatives suitable for the development of a wide range of bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties can be investigated through experimental and theoretical approaches, including density functional theory (DFT) calculations . Chemical activity descriptors such as frontier molecular orbitals, hardness, softness, and electrophilicity can provide insights into the reactivity of the compound. Additionally, thermodynamic properties can be calculated to understand the stability and behavior of the compound under different conditions .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide and its derivatives have been synthesized and evaluated for various biological activities. Studies have focused on synthesizing these compounds and testing them for activities like anti-inflammatory, anticancer, antibacterial, and analgesic properties.

Anti-inflammatory Activity : Synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has shown significant anti-inflammatory activity in some compounds (Sunder & Maleraju, 2013).

Anticancer Activity : Certain N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and exhibited significant anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).

Antibacterial and Nematicidal Activities : N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated promising antibacterial and nematicidal activities, with some compounds showing superior efficacy to standard treatments (Lu et al., 2020).

Analgesic Agents : Thiazole derivatives have been synthesized for their potential analgesic properties. Novel thiazoles incorporated with pyrazole moiety showed mild to good analgesic activities in experimental models (Saravanan et al., 2011).

Antimicrobial Activity : Various derivatives of this compound have been explored for antimicrobial activities, showing promising results against a range of bacterial and fungal species (Saravanan et al., 2010).

Src Kinase Inhibitory and Anticancer Activities : Thiazolyl N-benzyl-substituted acetamide derivatives have been evaluated for Src kinase inhibitory and anticancer activities, with some compounds exhibiting significant inhibition of cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).

Mecanismo De Acción

Target of action

Thiazole derivatives are found in many potent biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of action

The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Generally, these molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical pathways

Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to have antitumor activity, suggesting they may interact with pathways involved in cell growth and proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can also vary widely. Factors such as the compound’s structure, the route of administration, and the patient’s physiology can all influence these properties .

Result of action

The molecular and cellular effects of thiazole derivatives can include changes in cell signaling, enzyme activity, and gene expression, among others .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole derivatives .

Propiedades

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS2/c1-23-15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-24-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALDMDFLWUTDTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)

![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)